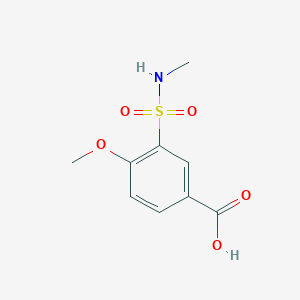

4-Methoxy-3-(methylsulfamoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol It is characterized by the presence of a methoxy group, a methylsulfamoyl group, and a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid and subsequent treatment with methylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for 4-Methoxy-3-(methylsulfamoyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

4-Methoxy-3-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfamoyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-(methylsulfamoyl)benzoic acid

- 4-Methoxy-3-(ethylsulfamoyl)benzoic acid

- 4-Methoxy-3-(methylsulfamoyl)benzamide

Uniqueness

4-Methoxy-3-(methylsulfamoyl)benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁N₁O₅S. Its structure features a methoxy group and a methylsulfamoyl group attached to a benzoic acid backbone, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Interaction

This compound interacts with specific enzymes and receptors, influencing various biochemical pathways. Its mechanism of action may involve the inhibition of key enzymes involved in inflammation and cell signaling, although detailed pathways are still under investigation.

The biological activity of this compound is primarily attributed to its structural components:

- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability and interaction with biological targets.

- Methylsulfamoyl Group : Plays a crucial role in binding affinity to enzymes or receptors, potentially modulating their activity.

These interactions may lead to downstream effects such as altered gene expression and cytokine production, which are pivotal in inflammatory responses.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism through which it may exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-methylsulfamoylbenzoic acid | Lacks an additional methoxy group | Moderate antimicrobial activity |

| 4-Chloro-3-(methylsulfamoyl)benzoic acid | Contains a chloro group | Increased cytotoxicity |

| 4-Methoxy-3-sulfamoylbenzoic acid | Similar structure but without methyl substitution | Limited biological activity |

This comparison highlights the unique properties of this compound due to its dual functional groups, which enhance its biological activity compared to structurally similar compounds .

Q & A

Q. Basic: What are the optimized synthetic routes for 4-Methoxy-3-(methylsulfamoyl)benzoic acid, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves multi-step reactions, such as coupling, hydrolysis, or sulfamoylation. For example:

- Amide Coupling : A related compound, 4-methoxy-3-[(4-methoxyphenyl)carbamoyl]benzoic acid, was synthesized via amide coupling using 2-methoxy-5-(methoxycarbonyl)benzoic acid and 4-methoxyaniline, followed by ester hydrolysis .

- Reagent Selection : Oxidizing agents (e.g., KMnO₄) and nucleophiles (e.g., sodium methoxide) are critical for functional group transformations. Temperature control (30–35°C) and pH adjustment ensure optimal reactivity and minimize side products .

- Yield Optimization : Stepwise addition of reagents (e.g., dimethyl sulfate in methoxylation) and recrystallization from ethanol improve purity (e.g., 72% yield for 4-methoxy benzoic acid derivatives) .

Q. Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O at 1681 cm⁻¹, O-H at 3208–2555 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.0–8.1 ppm) and methoxy groups (δ 3.8 ppm). For example, ¹H-NMR of a triazole derivative confirmed substituent positions via coupling constants .

- LC-MS : Provides molecular weight confirmation (e.g., HRMS for ERAP1-IN-1: [M+H]⁺ 334.1553) and quantifies purity .

Q. Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound’s derivatives in biological systems?

Answer:

- Functional Group Modulation : Modify the sulfamoyl or methoxy group to assess impact on bioactivity. For instance, replacing methoxy with hydroxy groups alters solubility and target binding .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., tyrosinase inhibition via competitive binding with catechol) .

- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., EDG2 receptor binding for cardiovascular applications) .

Q. Advanced: What strategies are recommended for assessing the compound’s stability under various experimental conditions?

Answer:

- Storage Conditions : Store in airtight containers at room temperature, avoiding strong oxidizers and moisture (decomposes to carbon oxides under heat) .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .

- pH Studies : Evaluate stability in buffered solutions (pH 2–12) to simulate biological or storage environments .

Q. Advanced: How can in vitro models be designed to study the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme Kinetics : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). For example, benzoic acid derivatives compete with catechol for tyrosinase binding .

- Dose-Response Curves : Measure IC₅₀ values under varying substrate concentrations .

- Cofactor Dependency : Test inhibition in the presence/absence of cofactors (e.g., copper ions for tyrosinase activity) .

Q. Advanced: What methodologies address discrepancies in experimental data, such as solubility or reactivity?

Answer:

- Cross-Validation : Compare solubility data using multiple methods (e.g., shake-flask vs. HPLC) .

- Controlled Replication : Standardize solvent systems (e.g., n-octanol/water for partition coefficients) and temperature .

- Meta-Analysis : Aggregate data from published analogs (e.g., methoxy-substituted benzoic acids) to infer properties when direct data is unavailable .

Q. Basic: What are the safety protocols for handling this compound given limited toxicological data?

Answer:

- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Emergency Measures : Flush eyes with water (15+ minutes) and seek medical attention for ingestion .

- Toxicological Extrapolation : Assume hazard based on structurally similar compounds (e.g., sulfonamide toxicity) until data is available .

Q. Advanced: How can retrosynthetic analysis and computational tools aid in designing novel derivatives?

Answer:

- AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys propose synthetic routes using known reactions (e.g., one-step coupling or ring-opening) .

- Descriptor-Based Design : Use logP and polar surface area predictions to optimize bioavailability .

- High-Throughput Screening : Generate libraries of derivatives via parallel synthesis and test in automated assays .

Propiedades

IUPAC Name |

4-methoxy-3-(methylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCISMVWOJEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.